molecular formula C11H17FN2 B2674729 N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine CAS No. 1247567-61-8

N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine

Cat. No. B2674729
CAS RN: 1247567-61-8
M. Wt: 196.269
InChI Key: CYSKDKJKTCAVEI-UHFFFAOYSA-N
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Description

N*1*-Ethyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine, also known as EF-1, is a chemical compound with potential therapeutic applications in the treatment of various diseases. This compound belongs to the family of diamines and has a molecular formula of C14H20F2N2.

Scientific Research Applications

Crystal Structure and DNA Interaction

Corrosion Inhibition

A green synthesis approach led to the development of a new corrosion inhibitor, synthesized from biomass platform molecules. This inhibitor demonstrated significant anti-corrosion performance on carbon steel, revealing the potential of diamine derivatives in corrosion protection applications. The adsorption of the inhibitor on steel surfaces followed the Langmuir adsorption isotherm, providing insights into the mechanism of corrosion inhibition (Zhanpu Chen et al., 2021).

Molecular-Level Insights into Corrosion Inhibition

Another study explored the corrosion inhibition effectiveness of three amine derivatives on carbon steel, using density functional theory and molecular dynamics simulations. This research highlights the potential of diamine derivatives in protecting metal surfaces from corrosion, offering a theoretical basis for understanding their interaction mechanisms (S. Saha et al., 2018).

Catalytic Behavior and Reactivity

Investigations into the catalytic behavior of complexes derived from diamine and quinoxalinyl-iminopyridines with iron(II) and cobalt(II) dichloride demonstrated their potential in ethylene reactivity. This work showcases the versatility of diamine derivatives in catalysis, particularly in polymerization and oligomerization reactions, offering avenues for the development of new catalysts (Wen‐Hua Sun et al., 2007).

properties

IUPAC Name

N'-ethyl-N'-[(3-fluorophenyl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10/h3-5,8H,2,6-7,9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSKDKJKTCAVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1247567-61-8
Record name (2-aminoethyl)(ethyl)[(3-fluorophenyl)methyl]amine
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